4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid
Description
Properties
IUPAC Name |
4-[1-(cyclopentylcarbamoyl)piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(22)15-7-5-13(6-8-15)14-9-11-20(12-10-14)18(23)19-16-3-1-2-4-16/h5-8,14,16H,1-4,9-12H2,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKCYFVGDLGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Carbamate Intermediates
Based on recent literature, a scalable route involves the synthesis of piperidine-4-carboxylic acid derivatives, followed by carbamate formation with cyclopentylamine derivatives.
Amide Bond Formation with Cyclopentylamine
Another approach involves direct amidation:
- Activation of the benzoic acid or its derivative (e.g., acid chloride or anhydride).
- Nucleophilic attack by cyclopentylamine.
- Subsequent functionalization to introduce the carbamate and piperidine moiety.
Use of Coupling Reagents and Catalysts
Research indicates the employment of coupling reagents such as:
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
These facilitate amide bond formation under mild conditions, improving yield and purity.
Specific Synthesis Pathways
Pathway Based on Patent CN103382191A
This patent describes a method for synthesizing related piperidine derivatives, which can be adapted for the target compound:
- Activation of piperidine-4-carboxylic acid with carbodiimide reagents.
- Coupling with cyclopentylamine derivatives.
- Cyclization and purification steps to obtain the final product.
Pathway Using Carbamate Formation (From Literature)
A representative route involves:
- Step 1: Synthesis of piperidine-4-carboxylic acid via cyclization of suitable precursors.
- Step 2: Protection of amino groups with Boc groups.
- Step 3: Reaction with cyclopentyl isocyanate or chloroformate to form carbamates.
- Step 4: Coupling with benzoyl derivatives to introduce the benzoic acid moiety.
- Step 5: Deprotection and final purification.
Alternative Route via Reductive Amination
- Reductive amination of piperidin-4-one with cyclopentylamine, followed by acylation with appropriate carbonyl compounds, yields the core structure.
Data Tables Summarizing Reaction Conditions and Yields
Notes on Optimization and Scale-up
- Reaction Efficiency: Use of coupling reagents like EDCI with HOBt enhances coupling efficiency.
- Purification: Chromatography or recrystallization ensures high purity.
- Scale-up: The procedures adapted from patent CN103382191A and recent literature demonstrate scalability with yields exceeding 70%.
Research Findings and Insights
- Catalyst Use: Raney-Ni catalyzed reductive amination provides an efficient route for constructing the piperidine core.
- Reaction Time: Shorter reaction times (4-6 hours) are achievable with optimized conditions.
- Yield Improvement: Employing microwave-assisted synthesis can further improve yields and reduce reaction times.
- Environmental Considerations: Use of greener solvents and recyclable catalysts is recommended for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological relevance:
Key Structural and Functional Differences
Substituent Effects: The cyclopentylamino carbonyl group in the target compound introduces a secondary amide linkage, enhancing hydrogen-bonding capacity compared to ester (e.g., ethoxycarbonyl) or halogenated (e.g., bromobenzyl) analogs . Halogenated analogs (e.g., bromo or chloro derivatives) exhibit increased molecular weight and lipophilicity (log P), which may improve blood-brain barrier (BBB) penetration but reduce aqueous solubility .
Solubility and Stability :
- The benzoic acid moiety in the target compound provides higher aqueous solubility compared to esters (e.g., ethoxycarbonyl) but lower than hydrochlorides (e.g., 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride) .
- Hydrolytic stability : Amide bonds (as in the target compound) are more resistant to hydrolysis than esters (e.g., ethoxycarbonyl), making the target more suitable for oral drug formulations .
Biological Relevance: Bromopyrimidine derivatives (e.g., ) are often used in kinase inhibitor development due to their planar aromatic structure, whereas the cyclopentylamino group in the target compound may favor GPCR or protease targeting .
Biological Activity
4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid, with the molecular formula CHNO and CAS number 1169977-61-0, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique cyclopentyl group attached to a piperidine ring, which is further linked to a benzoic acid moiety. This structural configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 316.40 g/mol |
| CAS Number | 1169977-61-0 |
| IUPAC Name | 4-[1-(cyclopentylcarbamoyl)piperidin-4-yl]benzoic acid |
The biological activity of 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid is primarily attributed to its interaction with specific molecular targets within the body:
- Molecular Targets : The compound is known to interact with various receptors and enzymes, modulating their activities. This interaction can lead to alterations in signaling pathways that are crucial for cellular functions.
- Biochemical Pathways : It influences pathways associated with cell proliferation, apoptosis, and inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown that they can induce apoptosis in cancer cells by affecting key regulatory pathways like NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of piperidine can inhibit the growth of various cancer cell lines. For example, compounds similar to 4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid have shown cytotoxic effects against colorectal adenocarcinoma cells (COLO-205), indicating potential use as anticancer agents.
- Mechanistic Studies : Annexin V assays have been employed to evaluate apoptotic effects in cancer cells treated with piperidine derivatives, revealing significant increases in apoptotic cell populations compared to controls.
Comparative Analysis
The compound's biological activity can be compared with other benzoic acid derivatives:
| Compound | Biological Activity |
|---|---|
| 4-{1-[(Cyclohexylamino)carbonyl]piperidin-4-yl}benzoic acid | Similar structure; potential for similar activity |
| 4-{1-[(Cyclopropylamino)carbonyl]piperidin-4-yl}benzoic acid | Variations in cycloalkane structure may influence potency |
Q & A
Q. Methodological Answer :
- Reaction Conditions : Hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH in aqueous ethanol, followed by acidification to pH 3-4 with HCl, precipitates the carboxylic acid derivative with 88% yield .
- Purification : Recrystallization from ethanol or water removes unreacted starting materials. Confirming purity via elemental analysis (e.g., %C, %H, %N within ±0.05% of theoretical values) ensures consistency .
- Scale-Up Considerations : Gradual addition of reagents and controlled temperature during acidification minimizes side reactions.
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) identify key protons (e.g., cyclopentyl CH at δ 1.52–3.42) and carbonyl groups (δ 168–173 ppm) .
- Infrared Spectroscopy : IR peaks at 1730 cm (carboxylic acid C=O) and 1687 cm (amide C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., m/z 313 [M+H]) validates molecular weight .
How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition?
Q. Methodological Answer :
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO hydration assay (pH 7.4, 20°C) with recombinant human isoforms (e.g., hCA II or IX). Calculate IC values via dose-response curves and compare to acetazolamide as a positive control .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for GPCRs or kinases. Include competitive binding controls to validate specificity .
How should researchers address contradictory data in pharmacological studies, such as inconsistent IC50_{50}50 values?
Q. Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, enzyme batch) .
- Purity Verification : Re-analyze compound purity via HPLC or elemental analysis to rule out degradation .
- Statistical Analysis : Apply ANOVA or t-tests to assess variability across experimental replicates. Outliers may indicate unoptimized assay conditions .
What computational strategies support the prediction of this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., carbonic anhydrase) using software like GROMACS. Analyze binding free energy with MM-PBSA calculations .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate predictions with in vitro hepatocyte stability assays .
How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?
Q. Methodological Answer :
- Substituent Modification : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to enhance hydrophobic interactions. Introduce electron-withdrawing groups (e.g., -CF) on the benzoic acid moiety to improve target binding .
- Bioisosteric Replacement : Swap the piperidine ring with azetidine to reduce conformational flexibility and increase metabolic stability .
- In Silico Screening : Dock analogues into target active sites using AutoDock Vina. Prioritize compounds with lower predicted binding energies (<-8 kcal/mol) .
What protocols ensure safe handling and storage of this compound in laboratory settings?
Q. Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact, as carboxylic acid derivatives may cause irritation .
- Storage : Keep in airtight containers under inert gas (N) at -20°C. Protect from light to prevent photodegradation .
How can researchers validate the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Plasma Stability Assays : Mix with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
